N-(3,5-dimethoxy-2-nitrophenyl)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O5 |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
N-(3,5-dimethoxy-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H12N2O5/c1-6(13)11-8-4-7(16-2)5-9(17-3)10(8)12(14)15/h4-5H,1-3H3,(H,11,13) |
InChI Key |
MBENASGEXLZMFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=CC(=C1)OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Precursors of N 3,5 Dimethoxy 2 Nitrophenyl Acetamide
Established Synthetic Routes for N-(3,5-dimethoxy-2-nitrophenyl)acetamide
The most common pathways to this compound involve the sequential or strategically ordered introduction of the acetamide (B32628) and nitro functional groups onto a dimethoxybenzene core.
A prevalent and logical synthetic strategy begins with 3,5-dimethoxyaniline (B133145) as the primary precursor. This route involves a two-step sequence: N-acylation followed by electrophilic nitration.
N-Acylation: The first step is the acylation of the amino group of 3,5-dimethoxyaniline to form the intermediate, N-(3,5-dimethoxyphenyl)acetamide. This transformation is typically achieved by reacting the aniline (B41778) with an acylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction converts the highly activating amino group (-NH₂) into a less activating, but still ortho-, para-directing acetamido group (-NHCOCH₃). This moderation is crucial for controlling the subsequent nitration step and preventing over-reactivity or undesired side reactions.
Nitration: The N-(3,5-dimethoxyphenyl)acetamide intermediate is then subjected to nitration. This is an electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the benzene (B151609) ring. A standard nitrating mixture, consisting of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), is commonly employed. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction. The acetamido and methoxy (B1213986) groups direct the incoming nitro group to the ortho and para positions. In this specific case, the nitro group is directed to the C2 position, which is ortho to both the acetamido group and one of the methoxy groups.
Table 1: Key Reactions in Acylation-Nitration Sequence
| Step | Reactant | Reagent(s) | Product | Reaction Type |
| 1. Acylation | 3,5-Dimethoxyaniline | Acetic Anhydride or Acetyl Chloride | N-(3,5-dimethoxyphenyl)acetamide | Nucleophilic Acyl Substitution |
| 2. Nitration | N-(3,5-dimethoxyphenyl)acetamide | Conc. HNO₃ / Conc. H₂SO₄ | This compound | Electrophilic Aromatic Substitution |
The introduction of the nitro group onto the N-(3,5-dimethoxyphenyl)acetamide ring is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The mechanism proceeds in two main steps:
Formation of the Electrophile: Sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the linear nitronium ion (NO₂⁺), a potent electrophile.
Nucleophilic Attack and Rearomatization: The electron-rich aromatic ring of N-(3,5-dimethoxyphenyl)acetamide acts as a nucleophile, attacking the nitronium ion. This attack disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The substituent groups (two methoxy and one acetamido) are crucial in stabilizing this intermediate. In the final step, a base (typically the bisulfate ion, HSO₄⁻) abstracts a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.
The directing effects of the existing substituents govern the regioselectivity of this reaction. Both the acetamido (-NHCOCH₃) and methoxy (-OCH₃) groups are activating and ortho-, para-directors, meaning they increase the rate of reaction and direct the incoming electrophile to the positions ortho and para relative to themselves. The substitution occurs at the C2 position due to the combined directing influence of the C1-acetamido and C3-methoxy groups.
An alternative synthetic approach involves starting with a precursor that already contains the required nitro and amino functionalities, followed by a final acylation step. This "late-stage" acylation can be advantageous if the precursor, 3,5-dimethoxy-2-nitroaniline (B8781684), is readily available.
In this method, 3,5-dimethoxy-2-nitroaniline is treated with an acylating agent like acetic anhydride, often in a solvent such as glacial acetic acid, to directly form this compound. This route is analogous to the synthesis of similar compounds, such as N-(4-methoxy-2-nitrophenyl)acetamide from 4-methoxy-2-nitroaniline (B140478). wikipedia.org This strategy avoids the need to perform a potentially sensitive nitration on the acetanilide (B955) intermediate, which can sometimes lead to side products or require careful temperature control.
Approaches to Related Dimethoxyphenyl Acetamide Derivatives
The synthesis of structurally related dimethoxyphenyl acetamide derivatives can be achieved through various modern and classical organic chemistry methodologies, expanding the chemical space around this core structure.
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net These reactions are valued for their atom economy, reduction of synthetic steps, and ability to rapidly generate molecular complexity. researchgate.net
Isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR), are particularly well-suited for the synthesis of complex acetamide derivatives. A hypothetical Ugi reaction to create a related dimethoxyphenyl acetamide could involve the combination of:
An amine (e.g., 3,5-dimethoxyaniline)
A carbonyl compound (an aldehyde or ketone)
A carboxylic acid
An isocyanide
The reaction proceeds through the formation of an imine from the amine and carbonyl, which is then protonated by the carboxylic acid. This is followed by a nucleophilic attack from the isocyanide and a subsequent intramolecular rearrangement (the Mumm rearrangement) to yield a complex α-acylamino amide product. beilstein-journals.org This one-pot approach allows for significant structural diversity by simply varying the four starting components.
Phenylhydroxylamines are versatile intermediates in organic synthesis, often produced by the controlled, partial reduction of nitroaromatic compounds using catalysts like rhodium or zinc. wikipedia.orgmdpi.com These intermediates can be used to synthesize aminophenols and their derivatives.
One relevant pathway is the Bamberger rearrangement , where a phenylhydroxylamine is treated with a strong aqueous acid, causing it to rearrange to a p-aminophenol. wikipedia.org The mechanism involves the O-protonation of the hydroxylamine (B1172632), followed by the loss of water to form a nitrenium ion intermediate. This reactive species is then attacked by water at the para position to yield the aminophenol after deprotonation. wikipedia.orgscribd.com
For the synthesis of an acetamide derivative, this process could be adapted. A substituted phenylhydroxylamine, such as N-(3,5-dimethoxyphenyl)hydroxylamine (formed from the partial reduction of 1,3-dimethoxy-2-nitrobenzene), could undergo the Bamberger rearrangement. The resulting aminophenol could then be acylated on the nitrogen atom to yield the corresponding N-acetyl-aminophenol derivative, a structure related to the primary compound of interest.
Strategic Chemical Precursors and Building Blocks for this compound Analogs
The synthesis of a diverse library of this compound analogs is made possible by the versatility of the starting materials. By modifying the substituents on the aniline ring or altering the acetylating agent, a wide array of derivatives can be accessed.
Substituted anilines are fundamental building blocks in the synthesis of this compound and its analogs. The nature and position of the substituents on the aniline ring significantly influence the reactivity of the amino group and the subsequent steps of the synthesis. For the parent compound, 3,5-dimethoxyaniline is the key precursor. The methoxy groups at the 3 and 5 positions are electron-donating, which activates the aromatic ring.
The acetylation of the amino group is a crucial step, typically achieved using an acetylating agent. Acetic anhydride is a commonly employed reagent for this transformation, often in the presence of a solvent like glacial acetic acid. nih.gov The reaction involves the nucleophilic attack of the aniline's amino group on the carbonyl carbon of the acetylating agent, leading to the formation of the corresponding acetamide. Other acetylating agents, such as acetyl chloride, can also be utilized, sometimes in the presence of a base to neutralize the hydrogen chloride byproduct.
The general reaction for the acetylation of a substituted aniline can be represented as follows:
Ar-NH₂ + (CH₃CO)₂O → Ar-NHCOCH₃ + CH₃COOH
The following table summarizes the use of various substituted anilines and acetylating agents in the synthesis of acetamide derivatives, which are precursors to or analogs of the target compound.
| Substituted Aniline | Acetylating Agent | Product | Reference |
|---|---|---|---|
| 3,5-Dimethoxyaniline | Acetic Anhydride | N-(3,5-dimethoxyphenyl)acetamide | General Method |
| 4-Methoxy-2-nitroaniline | Acetic Anhydride | N-(4-methoxy-2-nitrophenyl)acetamide | nih.gov |
| 4-Methoxy-3-nitroaniline | Acetic Anhydride | N-(4-methoxy-3-nitrophenyl)acetamide | |
| p-Phenylenediamine | Acid Chloride | 4-Amino-N-phenylacetamide intermediates |
Nitroaryl compounds are pivotal precursors in the synthesis of this compound, either as the starting material to be acetylated or as an intermediate formed during the synthesis.
One major synthetic strategy involves the direct acetylation of a nitro-substituted aniline. For instance, the synthesis of N-(4-methoxy-2-nitrophenyl)acetamide is achieved by the acetylation of 4-methoxy-2-nitroaniline with acetic anhydride. nih.gov This approach is advantageous when the desired nitroaniline is commercially available or readily synthesized.
Alternatively, the nitro group can be introduced onto a pre-existing acetanilide ring through an electrophilic aromatic substitution reaction, specifically nitration. This is a common and powerful method for the synthesis of nitroaromatic compounds. A nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, is used to generate the nitronium ion (NO₂⁺), which is the active electrophile. researchgate.net
The acetamido group (-NHCOCH₃) is an ortho-, para-directing group, meaning it directs the incoming electrophile (the nitro group) to the positions ortho and para to itself. Therefore, the nitration of N-(3,5-dimethoxyphenyl)acetamide is expected to yield a mixture of isomers, and the desired 2-nitro isomer would need to be separated. The reaction conditions, such as temperature and the ratio of acids, can be optimized to favor the formation of the desired isomer. magritek.com
The general scheme for the nitration of an acetanilide is as follows:
Ar-NHCOCH₃ + HNO₃/H₂SO₄ → O₂N-Ar-NHCOCH₃ + H₂O
The following table provides examples of nitroaryl precursors and their role in the synthesis of N-arylacetamides.
| Nitroaryl Precursor | Reaction Type | Product | Reference |
|---|---|---|---|
| 4-Methoxy-2-nitroaniline | Acetylation | N-(4-methoxy-2-nitrophenyl)acetamide | nih.gov |
| 3-Nitro-4-methoxyacetanilide | Reduction | 3-Amino-4-methoxyacetanilide | google.com |
| p-Methoxyacetanilide | Nitration | 3-Nitro-4-methoxyacetanilide | google.com |
| Acetanilide | Nitration | p-Nitroacetanilide and o-nitroacetanilide | researchgate.net |
Reaction Mechanisms and Chemical Transformations of N 3,5 Dimethoxy 2 Nitrophenyl Acetamide
Mechanistic Studies of Nitration Reactions on N-Phenylacetamide Derivatives
The synthesis of N-(3,5-dimethoxy-2-nitrophenyl)acetamide involves the nitration of a precursor, N-(3,5-dimethoxyphenyl)acetamide. The mechanism of nitration for N-phenylacetamide and its derivatives is a well-studied example of electrophilic aromatic substitution. athabascau.caresearchgate.net
The nitration of aromatic compounds typically requires a potent electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.com This ion is commonly generated in situ by reacting concentrated nitric acid with a strong dehydrating agent, most often concentrated sulfuric acid. jcbsc.orgukessays.com
The mechanism proceeds in two main steps:
Generation of the Electrophile : Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. masterorganicchemistry.comukessays.com HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Aromatic Attack : The electron-rich aromatic ring of the N-phenylacetamide derivative acts as a nucleophile, attacking the nitronium ion. athabascau.cayoutube.com This attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. ukessays.comwvu.edu
Rearomatization : A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom where the nitronium ion attached. youtube.com This restores the aromaticity of the ring, resulting in the final nitro-substituted product. athabascau.ca
| Step | Description | Reactants | Intermediate/Product |
| 1 | Electrophile Formation | Nitric Acid, Sulfuric Acid | Nitronium Ion (NO₂⁺) |
| 2 | Nucleophilic Attack | Aromatic Ring, Nitronium Ion | Arenium Ion (Sigma Complex) |
| 3 | Deprotonation | Arenium Ion, Weak Base | Nitrated Aromatic Compound |
When an aromatic ring already has substituents, they influence the position of the incoming electrophile. This directive effect, known as regioselectivity, is determined by the electronic properties of the substituents. wvu.edu The acetamido (-NHCOCH₃) and methoxy (B1213986) (-OCH₃) groups are both activating groups, meaning they increase the electron density of the aromatic ring and make it more reactive towards electrophiles. wvu.eduulisboa.pt They are also ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. ukessays.comrsc.org
In the case of the precursor N-(3,5-dimethoxyphenyl)acetamide, the molecule has three activating groups:
An acetamido group at position 1.
Two methoxy groups at positions 3 and 5.
The directive effects of these groups combine to determine the final position of the nitro group. The acetamido group strongly directs to the ortho (positions 2 and 6) and para (position 4) positions. The methoxy groups at positions 3 and 5 also direct ortho (positions 2, 4, and 6) and para (position 1, which is already occupied). The positions most activated by all three substituents are positions 2, 4, and 6. Due to the combined electron-donating effects and potential steric hindrance, the nitration occurs regioselectively at the C2 position, leading to the formation of this compound.
| Substituent | Position | Type | Directive Effect |
| Acetamido (-NHCOCH₃) | C1 | Activating | ortho, para (C2, C4, C6) |
| Methoxy (-OCH₃) | C3 | Activating | ortho, para (C2, C4) |
| Methoxy (-OCH₃) | C5 | Activating | ortho (C4, C6) |
Reactivity of the Nitro Group in this compound
The nitro group is a versatile functional group that can undergo various chemical transformations, most notably reduction and photochemical reactions.
The reduction of an aromatic nitro group to an amino group (-NH₂) is a fundamental transformation in organic synthesis. jsynthchem.com This conversion is crucial for the synthesis of anilines, which are precursors to dyes, pharmaceuticals, and other important chemicals. unimi.it A variety of reducing agents and conditions can be employed to achieve this transformation, with the choice often depending on the presence of other functional groups in the molecule. scispace.com
Common methods for the reduction of nitroarenes include:
Catalytic Hydrogenation : This is a widely used industrial method involving hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). google.com
Metal-Acid Systems : Classic methods use metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). scispace.com
Transfer Hydrogenation : This method uses a source of hydrogen other than H₂ gas, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C. scispace.com
Sulfide (B99878) Reductants : Reagents like sodium sulfide (Na₂S), ammonium sulfide ((NH₄)₂S), or sodium hydrosulfide (B80085) (NaSH) can be used, sometimes offering selectivity in molecules with multiple nitro groups. google.com
Borohydride (B1222165) Systems : Sodium borohydride (NaBH₄) can be used, often in combination with a catalyst like nickel(II) chloride or palladium on carbon, to reduce the nitro group. jsynthchem.comunimi.it
The reduction of this compound would yield N-(2-amino-3,5-dimethoxyphenyl)acetamide.
Aromatic nitro compounds containing a benzylic hydrogen atom ortho to the nitro group, known as o-nitrobenzyl systems, are known to be photoactive. researchgate.net Upon irradiation with UV light, these compounds can undergo intramolecular hydrogen atom transfer, initiating a series of transformations. researchgate.net This reactivity forms the basis for their use as photoremovable protecting groups in organic synthesis.
The photolysis of o-nitrobenzyl compounds proceeds through a series of short-lived intermediates. dtic.mil The generally accepted mechanism involves the following key steps:
Photoexcitation : The molecule absorbs a photon, promoting it to an excited electronic state (singlet or triplet).
Intramolecular Hydrogen Abstraction : In the excited state, the nitro group abstracts a hydrogen atom from the ortho benzylic position. This forms a primary photoproduct, a transient species known as an aci-nitro intermediate. rsc.org
Intermediate Transformation : The aci-nitro intermediate is unstable and can undergo further reactions. Depending on the specific molecule and reaction conditions, it may cyclize to form a benzisoxazolidine intermediate or undergo other proton transfer steps.
Product Formation : These intermediates ultimately rearrange to form the final products, which are typically a nitroso-substituted carbonyl compound (e.g., a nitrosobenzaldehyde or nitrosoketone). researchgate.netrsc.org
Laser flash photolysis and time-resolved infrared spectroscopy (TRIR) have been instrumental in detecting and characterizing these transient intermediates, confirming the proposed mechanistic pathways. rsc.org The quantum yields of these reactions, which measure the efficiency of the photochemical process, can be influenced by the nature of other substituents on the aromatic ring and the reaction medium. researchgate.netresearchgate.net
Photochemical Transformations of Nitrobenzyl and Nitrophenethyl Chromophores [24, 32]
Molecular Rearrangements upon Photoexcitationyoutube.com
The photochemical behavior of this compound, an ortho-nitroanilide derivative, can be inferred from studies on structurally similar compounds like ortho-nitroaniline (ONA). Upon absorption of UV light, ortho-nitroaromatic compounds are known to undergo several key transformations. The presence of the ortho-nitro group in close proximity to the acetamido group facilitates distinct intramolecular photochemical reactions. nih.govacs.org
Three primary rearrangement pathways are considered plausible for this compound upon photoexcitation:
Intramolecular Hydrogen Transfer : The initial step likely involves the transfer of the hydrogen atom from the amide nitrogen to one of the oxygen atoms of the ortho-nitro group. This process forms a transient aci-nitro intermediate. For related compounds, this tautomer can subsequently eliminate a molecule of water, leading to the formation of cyclic products such as benzofurazan (B1196253) derivatives. nih.govacs.org
Nitro-Nitrite Rearrangement (NNR) : A common photochemical reaction for nitroaromatic compounds is the rearrangement of the nitro group (-NO₂) into a nitrite (B80452) group (-ONO). This transformation proceeds through a transient excited state, leading to the formation of an aryl nitrite species. This intermediate is often unstable and can undergo further reactions, such as homolytic cleavage of the O-NO bond to yield a phenoxy radical and nitric oxide (NO). nih.govacs.org
Direct C-N Bond Cleavage : Another potential pathway involves the homolytic cleavage of the carbon-nitrogen bond between the aromatic ring and the nitro group. This process would result in the formation of a phenyl radical and a nitrogen dioxide radical (•NO₂). nih.govacs.org
Theoretical and experimental studies on the ortho-nitroaniline (ONA) cation, a model for this system, have shown that significant energy barriers exist for these dissociation and rearrangement reactions, contributing to the relative stability of the molecule. Photons with sufficient energy (e.g., 3.1 eV or 400 nm) are required to induce these transformations. acs.orgnih.gov The specific pathway and efficiency of these photorearrangements for this compound would be influenced by the electronic effects of the meta-dimethoxy substituents on the aromatic ring.
Reactivity of the Acetamide (B32628) Moiety
Hydrolysis Mechanisms
The acetamide group of this compound can be hydrolyzed to yield 3,5-dimethoxy-2-nitroaniline (B8781684) and acetic acid under either acidic or basic conditions. The reaction mechanisms are analogous to the hydrolysis of other N-aryl amides. researchgate.netyoutube.com
Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis proceeds via a mechanism that enhances the electrophilicity of the carbonyl carbon. youtube.comchemguide.co.uk
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen atom by an acid (e.g., H₃O⁺), which makes the carbonyl carbon more susceptible to nucleophilic attack. This step is a rapid equilibrium.
Nucleophilic Attack by Water : A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton Transfer : A proton is transferred from the newly added hydroxyl group to the nitrogen atom of the amide. This converts the amino group into a better leaving group (an amine).
Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 3,5-dimethoxy-2-nitroaniline molecule.
Deprotonation : The final step is the deprotonation of the resulting protonated carboxylic acid (acetic acid) to regenerate the acid catalyst.
Base-Promoted Hydrolysis
In the presence of a strong base, such as hydroxide (B78521) (OH⁻), the hydrolysis occurs through a nucleophilic acyl substitution mechanism. youtube.com
Nucleophilic Attack by Hydroxide : The hydroxide ion directly attacks the carbonyl carbon of the acetamide group. This is typically the rate-determining step.
Formation of a Tetrahedral Intermediate : This attack results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.
Departure of the Leaving Group : The intermediate collapses, reforming the carbonyl group and eliminating the amide anion (⁻NH-Ar). This is facilitated by the stability of the resulting carboxylate.
Protonation of the Amide Anion : The highly basic amide anion is immediately protonated by water or the carboxylic acid formed in the previous step, yielding 3,5-dimethoxy-2-nitroaniline.
The reaction rates for both mechanisms are influenced by the electronic nature of the substituents on the phenyl ring. The electron-withdrawing nitro group would affect the electron density on the amide moiety, influencing the kinetics of the hydrolysis.
N-Substitution Reactions
The nitrogen atom of the acetamide group in this compound can undergo substitution reactions, such as N-alkylation, to form N,N-disubstituted amides. These reactions typically require the initial deprotonation of the amide to enhance its nucleophilicity. researchgate.netmdpi.com
The general mechanism for N-alkylation is as follows:
Deprotonation : A strong base (e.g., potassium hydroxide, sodium hydride) is used to remove the acidic proton from the amide nitrogen. This generates a resonance-stabilized amidate anion.
Nucleophilic Attack : The resulting amidate anion acts as a nucleophile and attacks an electrophilic substrate, such as an alkyl halide (e.g., benzyl (B1604629) chloride). This occurs via an Sₙ2 mechanism.
Product Formation : The attack displaces the halide leaving group, forming a new N-C bond and yielding the N-alkylated product.
The efficiency of this reaction can often be improved by using phase-transfer catalysts (PTC), such as tetrabutylammonium (B224687) bromide (TBAB), especially under heterogeneous conditions. researchgate.netmdpi.com For this compound, the steric hindrance from the adjacent ortho-nitro group could influence the accessibility of the nitrogen atom and potentially reduce the reaction rate compared to unhindered acetanilides.
Reactivity of the Dimethoxy Phenyl Ring
Nucleophilic Aromatic Substitution Potential
The phenyl ring of this compound is highly activated towards nucleophilic aromatic substitution (SₙAr) due to the presence of the strongly electron-withdrawing nitro group. libretexts.org SₙAr reactions proceed via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comyoutube.com
The key features of SₙAr potential for this molecule are:
Activation : The nitro group strongly withdraws electron density from the ring, making it electrophilic and susceptible to attack by nucleophiles. This effect is most pronounced at the ortho and para positions relative to the nitro group.
Potential Leaving Groups : In this molecule, the positions ortho and para to the nitro group are substituted with the acetamido group (C1 position) and the methoxy groups (C3 and C5 positions). While the acetamido group is not a viable leaving group, alkoxy groups can act as leaving groups in SₙAr reactions, albeit less readily than halides. nih.gov
Mechanism :
Nucleophilic Addition : A strong nucleophile (e.g., an alkoxide, amine, or thiolate) attacks an activated carbon atom on the ring (e.g., C3 or C5, bearing a methoxy group). This forms a negatively charged tetrahedral intermediate, the Meisenheimer complex.
Stabilization : The negative charge of the intermediate is delocalized onto the electron-withdrawing nitro group through resonance, which stabilizes the complex.
Elimination : The aromaticity of the ring is restored by the departure of the leaving group (in this case, a methoxide (B1231860) ion).
The table below summarizes the potential for nucleophilic attack at different positions on the ring.
| Position of Attack | Relation to -NO₂ | Leaving Group | Feasibility |
| C1 | ortho | -NHCOCH₃ | Unlikely; amide anion is a poor leaving group. |
| C3 | ortho | -OCH₃ | Possible; activated position. |
| C4 | meta | Hydrogen | Unlikely under standard SₙAr conditions. |
| C5 | para | -OCH₃ | Possible; activated position. |
| C6 | meta | Hydrogen | Unlikely under standard SₙAr conditions. |
Therefore, this compound has the potential to undergo nucleophilic aromatic substitution, most likely by displacing one of the methoxy groups at the C3 or C5 positions.
Functional Group Interconversions on Methoxy Groupsnih.gov
The methoxy groups on the phenyl ring can be converted into hydroxyl groups through a reaction known as ether cleavage or O-demethylation. This transformation is typically achieved using strong protic acids or Lewis acids. wikipedia.orgorganic-chemistry.org
Mechanism with Strong Acids (e.g., HBr, HI)
For aryl alkyl ethers, the cleavage reaction proceeds via a mechanism that involves protonation of the ether oxygen followed by nucleophilic attack on the methyl group. masterorganicchemistry.comlibretexts.org
Protonation : The ether oxygen is protonated by the strong acid (e.g., HBr), forming a protonated ether intermediate (an oxonium ion). This makes the ether a better leaving group.
Nucleophilic Attack : The halide anion (Br⁻), a good nucleophile, attacks the electrophilic carbon of the methyl group in an Sₙ2 reaction.
Bond Cleavage : The C-O bond is cleaved, resulting in the formation of a phenol (B47542) (3-hydroxy-5-methoxy-2-nitrophenyl)acetamide) and a methyl halide (methyl bromide).
Attack on the aromatic carbon does not occur because sp²-hybridized carbons are resistant to Sₙ2 reactions. libretexts.org If an excess of the acid is used, both methoxy groups can potentially be cleaved.
Mechanism with Lewis Acids (e.g., BBr₃)
Lewis acids like boron tribromide (BBr₃) are also highly effective for cleaving aryl ethers.
Lewis Acid Coordination : The Lewis acidic boron atom coordinates to the Lewis basic ether oxygen.
Nucleophilic Cleavage : This coordination weakens the C-O bond, facilitating the cleavage of the methyl group, often through an Sₙ2-type attack by a bromide ion (from BBr₃).
Hydrolysis : An aqueous workup step is then required to hydrolyze the resulting borate (B1201080) ester to yield the final phenol product.
The choice of reagent is critical to ensure compatibility with the other functional groups (nitro and amide) present in the molecule.
Transformations Involving Rearrangements and Cyclizations in Related Systemsresearchgate.netrroij.com
While specific rearrangement and cyclization reactions for this compound are not extensively documented in publicly available literature, the chemical behavior of structurally related substituted and nitro-substituted acetanilides provides significant insight into potential transformations. These compounds are versatile precursors for the synthesis of various heterocyclic systems through intramolecular cyclization, and they can be synthesized via rearrangement reactions.
One of the most significant classes of transformations for substituted acetanilides is their use in cyclization reactions to form fused heterocyclic rings. The Vilsmeier-Haack reaction, for instance, can be employed to achieve the cyclization of acetanilides using a mixture of N,N-dimethylformamide (DMF) and phosphoryl trichloride (B1173362) (POCl₃). nih.gov This reaction typically leads to the formation of quinoline (B57606) derivatives. The reaction proceeds through the formation of a Vilsmeier reagent, which acts as an electrophile, attacking the electron-rich aromatic ring and leading to subsequent cyclization and dehydration. nih.gov
Another important cyclization pathway for derivatives of N-arylacetamides involves their conversion into benzimidazoles. researchgate.netnih.govnih.gov Although often starting from o-phenylenediamines, alternative methods utilize related precursors. For example, a one-pot acylation–cyclization of N-arylamidoximes can yield benzimidazoles, a process that circumvents the need for harsh nitration and reduction steps often required to prepare the o-phenylenediamine (B120857) starting material. researchgate.netnih.govnih.gov Given that the nitro group in compounds like this compound can be reduced to an amine, subsequent intramolecular cyclization with the adjacent acetamide group (or a derivative) presents a plausible route to benzimidazole-type structures.
Furthermore, acetoacetanilide (B1666496) derivatives, which share the core acetanilide (B955) structure, are known to participate in multicomponent reactions to produce various heterocyclic compounds. magritek.com For example, reactions with aromatic aldehydes and cyanomethylene reagents can yield 4H-pyran and 1,4-dihydropyridine (B1200194) derivatives. magritek.com
In the context of rearrangements, the Beckmann rearrangement is a classic method for the synthesis of acetanilides from ketoximes. For instance, acetophenone (B1666503) oxime can be rearranged in the presence of a strong acid to form acetanilide. This highlights a key synthetic pathway to the core structure of the title compound and its relatives.
The following table summarizes key cyclization reactions observed in systems related to this compound.
| Reaction Type | Starting Material Class | Reagents | Product Class | Ref. |
| Vilsmeier-Haack Cyclization | Acetanilides | DMF, POCl₃ | 2-Chloroquinoline-3-carbaldehydes | nih.gov |
| Multicomponent Reaction | Acetoacetanilides, Aldehydes, Malononitrile | Triethylamine or Ammonium Acetate | 4H-Pyrans or 1,4-Dihydropyridines | magritek.com |
| Acylation-Cyclization | N-Arylamidoximes | Acylation reagent, Base | Benzimidazoles | researchgate.netnih.govnih.gov |
These examples demonstrate the rich reactivity of the acetanilide scaffold in forming complex cyclic structures. The specific substitution pattern on this compound, with its electron-donating methoxy groups and the strategically placed nitro group, would undoubtedly influence the regioselectivity and feasibility of such transformations. The reduction of the nitro group is a common key step that can facilitate subsequent cyclization by introducing a nucleophilic amino group ortho to the acetamide side chain.
Advanced Spectroscopic and Structural Elucidation of N 3,5 Dimethoxy 2 Nitrophenyl Acetamide
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
High-resolution NMR spectroscopy serves as a powerful tool for the detailed structural elucidation of N-(3,5-dimethoxy-2-nitrophenyl)acetamide in solution.
Proton (¹H NMR) and Carbon-13 (¹³C NMR) Chemical Shift Analysis
The ¹H and ¹³C NMR spectra of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), reveal distinct signals corresponding to each unique proton and carbon environment within the molecule.
The ¹H NMR spectrum displays a singlet at 9.19 ppm, attributed to the amide proton (NH). The aromatic region shows two singlets at 7.70 ppm and 6.27 ppm, corresponding to the protons on the phenyl ring. The two methoxy (B1213986) groups give rise to two sharp singlets at 3.89 ppm and 3.87 ppm. The acetyl methyl protons are observed as a singlet at 2.21 ppm. researchgate.net
The ¹³C NMR spectrum provides further structural confirmation, with signals for all nine carbon atoms. The carbonyl carbon of the acetamide (B32628) group is typically found in the downfield region. The aromatic carbons, methoxy carbons, and the methyl carbon of the acetyl group each resonate at characteristic chemical shifts, providing a complete carbon skeleton of the molecule.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| -NH | 9.19 (s, 1H) | - |
| Ar-H | 7.70 (s, 1H) | - |
| Ar-H | 6.27 (s, 1H) | - |
| -OCH₃ | 3.89 (s, 3H) | - |
| -OCH₃ | 3.87 (s, 3H) | - |
| -C(O)CH₃ | 2.21 (s, 3H) | - |
Two-Dimensional NMR Techniques for Connectivity and Proximity
While specific 2D NMR data for this compound is not extensively reported in the literature, the application of techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in confirming the assignment of proton and carbon signals.
COSY: A ¹H-¹H COSY experiment would reveal scalar couplings between vicinal protons. For this molecule, it would primarily confirm the lack of coupling between the aromatic protons, as they are isolated singlets.
HSQC/HMQC: These experiments correlate directly bonded proton and carbon atoms. An HSQC or HMQC spectrum would definitively link the proton signals of the methoxy and acetyl methyl groups to their corresponding carbon signals.
HMBC: This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). HMBC would be crucial for establishing connectivity across the molecule, for instance, by showing correlations from the methoxy protons to the aromatic ring carbons and from the amide proton to the carbonyl carbon and adjacent aromatic carbon.
Conformational Analysis via NMR
The conformation of this compound is influenced by the steric and electronic interactions between its substituent groups. The rotational freedom around the N-aryl and amide bonds can lead to different spatial arrangements.
Nuclear Overhauser Effect (NOE) based experiments, such as NOESY and ROESY, are pivotal for determining the through-space proximity of protons and thus deducing the preferred conformation in solution. For a related compound, N-(4-methoxy-2-nitrophenyl)acetamide, X-ray crystallography revealed that the acetamido group is significantly twisted out of the plane of the phenyl ring. nih.govresearchgate.net A similar non-planar conformation is expected for this compound due to steric hindrance from the ortho-nitro group. A NOESY or ROESY experiment could confirm this by showing correlations between the amide proton and the protons of one of the methoxy groups, which would indicate their spatial closeness.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups and vibrational modes present in this compound.
Characteristic Functional Group Frequencies and Band Assignments
The IR and Raman spectra of this compound are expected to exhibit characteristic bands for the amide, nitro, methoxy, and aromatic functionalities. Based on data for similar substituted acetanilides, the following assignments can be anticipated:
Amide Group:
N-H Stretch: A prominent band in the IR spectrum is expected between 3300 and 3100 cm⁻¹.
C=O Stretch (Amide I): A strong absorption is anticipated in the region of 1700-1650 cm⁻¹.
N-H Bend (Amide II): This band typically appears around 1550 cm⁻¹.
Nitro Group (NO₂):
Asymmetric Stretch: A strong band is expected in the range of 1560-1520 cm⁻¹.
Symmetric Stretch: Another strong band should appear between 1360 and 1330 cm⁻¹.
Methoxy Groups (-OCH₃):
C-H Stretch: These vibrations are expected in the 3000-2800 cm⁻¹ region.
C-O Stretch: Characteristic bands are typically observed around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
Aromatic Ring:
C-H Stretch: Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹.
C=C Stretch: Ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Amide | N-H Stretch | 3300 - 3100 |
| C=O Stretch (Amide I) | 1700 - 1650 | |
| N-H Bend (Amide II) | ~1550 | |
| Nitro | Asymmetric Stretch | 1560 - 1520 |
| Symmetric Stretch | 1360 - 1330 | |
| Methoxy | Asymmetric C-O Stretch | ~1250 |
| Symmetric C-O Stretch | ~1040 | |
| Aromatic Ring | C-H Stretch | >3000 |
| C=C Stretch | 1600 - 1450 |
Correlative Analysis with Computational Vibrational Spectra
To achieve a more precise and detailed assignment of the experimental IR and Raman spectra, a correlative analysis with computational methods, such as Density Functional Theory (DFT), is highly valuable. researchgate.netresearchgate.net By calculating the vibrational frequencies and intensities of the optimized molecular structure of this compound, a theoretical spectrum can be generated.
Comparison of the experimental and calculated spectra allows for a more confident assignment of the observed bands to specific vibrational modes. This approach is particularly useful for complex molecules where vibrational modes can be coupled. DFT calculations can also aid in understanding the effects of substitution patterns and conformational changes on the vibrational spectra of acetanilide (B955) derivatives.
Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy
UV-Vis spectroscopy is a technique that investigates the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. The resulting spectrum provides valuable information about the molecule's chromophores—the parts of the molecule that absorb light.
Electronic Transitions and Chromophore Behavior
The chromophoric system of this compound is composed of the nitrated and substituted benzene (B151609) ring. The key electronic transitions expected for this molecule would be π → π* and n → π* transitions. nih.govnih.gov
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions resulting in strong absorption bands and are characteristic of aromatic systems and groups with double bonds, such as the nitro group (NO₂) and the carbonyl group (C=O) of the acetamide moiety.
n → π Transitions:* These are lower-energy transitions that involve moving an electron from a non-bonding orbital (like the lone pairs on the oxygen atoms of the methoxy, nitro, and carbonyl groups, and the nitrogen of the acetamide group) to a π* antibonding orbital. These transitions are generally less intense than π → π* transitions.
The presence of electron-donating methoxy groups (-OCH₃) and the electron-withdrawing nitro group (-NO₂) on the phenyl ring would significantly influence the energy of these transitions and, consequently, the wavelength of maximum absorption (λₘₐₓ). The collective effect of these substituents on the aromatic chromophore would be a key area of study.
Interactive Data Table: Expected Electronic Transitions This table is a theoretical representation of data that would be obtained from an experimental UV-Vis analysis.
| Transition Type | Involved Orbitals | Expected Intensity (ε) | Contributing Functional Groups |
|---|---|---|---|
| π → π* | π (aromatic) → π* (aromatic/NO₂) | High ( > 10,000 L mol⁻¹ cm⁻¹) | Phenyl ring, Nitro group, Carbonyl group |
Photochromic Properties and Spectral Changes
Photochromism is the reversible transformation of a chemical species between two forms, induced by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. While not inherently expected for this structure, certain nitro-aromatic compounds can exhibit photochromic behavior, often involving intramolecular hydrogen transfer or geometric isomerization. An experimental investigation would involve irradiating a solution of this compound with light of a specific wavelength and monitoring any changes in its UV-Vis absorption spectrum over time. The absence of such reported data means its photochromic potential remains uncharacterized. nih.gov
X-ray Crystallography for Solid-State Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the molecule's conformation, bond lengths, bond angles, and the intermolecular forces that govern its packing in the solid state.
Single Crystal X-ray Diffraction for Molecular Geometry and Conformation
A single-crystal X-ray diffraction study would reveal the exact molecular geometry. Key parameters to be determined would include:
The planarity of the phenyl ring.
The torsion angles between the plane of the phenyl ring and the planes of the acetamide and nitro substituents. Steric hindrance between the adjacent acetamide and nitro groups at positions 1 and 2 would likely force these groups to twist out of the ring's plane.
The conformation of the methoxy groups relative to the ring.
Interactive Data Table: Hypothetical Crystallographic Data This table presents typical parameters that would be reported from a single-crystal X-ray analysis. The values are illustrative.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| a (Å) | Unit cell length | 10.123 |
| b (Å) | Unit cell length | 8.456 |
| c (Å) | Unit cell length | 14.789 |
| β (°) | Unit cell angle | 95.67 |
| Z | Molecules per unit cell | 4 |
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking)
In the solid state, molecules of this compound would be held together by a network of intermolecular forces.
Hydrogen Bonding: The N-H group of the acetamide is a hydrogen bond donor. Potential acceptors include the oxygen atoms of the carbonyl group, the nitro group, and the methoxy groups of neighboring molecules. An intramolecular hydrogen bond between the N-H and an oxygen of the adjacent nitro group is also highly probable, which would influence the molecule's conformation.
π–π Stacking: The aromatic phenyl rings could interact with each other through π–π stacking, where the electron-rich π systems of adjacent rings align. These interactions are crucial for the stability of the crystal lattice. The specific geometry (e.g., parallel-displaced or T-shaped) would be determined from the crystal structure.
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact.
Theoretical and Computational Investigations of N 3,5 Dimethoxy 2 Nitrophenyl Acetamide
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov The hybrid B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for such analyses, often paired with a basis set like 6-311++G(d,p) to provide a robust description of the molecule's electronic and structural properties. nih.govresearchgate.net
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. mdpi.com This procedure identifies the most stable three-dimensional structure by calculating forces on the atoms and adjusting their positions until a minimum on the potential energy surface is reached. nih.gov For a flexible molecule like N-(3,5-dimethoxy-2-nitrophenyl)acetamide, this process also involves exploring the conformational landscape to identify various stable conformers and the energy barriers between them.
| Parameter | Bond | Bond Length (Å) | Parameter | Bond Angle (°) | |
|---|---|---|---|---|---|
| r(N-H) | N-H | 1.012 | a(C-N-H) | C-N-H | 117.5 |
| r(C=O) | C=O | 1.235 | a(C-C=O) | C-C=O | 121.8 |
| r(N-C_ring) | N-C(ring) | 1.410 | a(C-N-C_ring) | C-N-C(ring) | 125.0 |
| r(C-NO2) | C-NO2 | 1.485 | a(O-N-O) | O-N-O | 124.5 |
| r(C-OCH3) | C-OCH3 | 1.365 | a(C-O-C) | C-O-C | 118.0 |
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transitions. mdpi.comnih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.govnih.gov
For this compound, the HOMO is expected to be localized primarily on the dimethoxy-substituted phenyl ring and the acetamide (B32628) group, which are electron-rich regions. The LUMO, conversely, would likely be concentrated on the electron-withdrawing nitro group and the phenyl ring. nih.gov This spatial separation of the frontier orbitals indicates a potential for intramolecular charge transfer (ICT) upon electronic excitation. nih.gov The calculated energy gap would provide a quantitative measure of the molecule's stability. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.85 |
| ELUMO | -2.90 |
| Energy Gap (ΔE) | 3.95 |
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and intramolecular bonding interactions. nih.govnih.gov It transforms the complex molecular orbitals into localized orbitals that represent lone pairs and bonds, providing a more intuitive chemical picture. The analysis quantifies the stabilization energy (E(2)) associated with delocalization interactions between filled (donor) and empty (acceptor) orbitals. nih.gov
In this compound, significant intramolecular interactions are expected. Key interactions would include the delocalization of lone pair electrons from the oxygen atoms of the methoxy (B1213986) groups and the nitrogen of the acetamide group into the antibonding π* orbitals of the aromatic ring (n → π*). nih.gov Another critical interaction would be the hyperconjugation between the acetamide N-H bond and the ortho-nitro group's oxygen lone pairs, confirming the presence and strength of an intramolecular hydrogen bond. The magnitude of the E(2) values reveals the strength of these interactions, which are crucial for understanding the molecule's structural stability and electronic properties. researchgate.net
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. mdpi.comresearchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral or intermediate potential. researchgate.net
For this compound, the MEP surface would show the most negative potential (red) concentrated around the oxygen atoms of the nitro and carbonyl groups, identifying these as the primary sites for electrophilic interactions. nih.gov The most positive potential (blue) would be located around the amide hydrogen (N-H), indicating its acidic nature and susceptibility to nucleophilic attack or hydrogen bonding. The aromatic protons and methoxy groups would exhibit intermediate potentials. This analysis provides a clear and predictive map of the molecule's reactivity. mdpi.com
DFT calculations are highly effective for predicting spectroscopic properties. Theoretical vibrational (infrared and Raman) spectra can be calculated by computing the second derivatives of the energy with respect to atomic positions. researchgate.net The calculated frequencies and intensities can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed spectral peaks. nih.govesisresearch.org For this compound, characteristic frequencies would include the N-H stretch, C=O stretch of the amide, asymmetric and symmetric stretches of the NO₂ group, and C-O stretches of the methoxy groups. researchgate.netscielo.org.za
Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). nih.govacademie-sciences.fr This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated maximum absorption wavelength (λmax) and oscillator strengths correspond to the peaks in the UV-Vis spectrum. physchemres.org The primary electronic transitions in this compound would likely involve π → π* transitions within the aromatic system and n → π* transitions involving the lone pairs on the oxygen and nitrogen atoms. The analysis would also confirm the intramolecular charge transfer character suggested by the HOMO-LUMO distribution. researchgate.net
| Spectroscopic Parameter | Mode/Transition | Predicted Value (cm⁻¹ or nm) |
|---|---|---|
| Vibrational Frequency | N-H stretch | 3450 cm⁻¹ |
| Vibrational Frequency | C=O stretch | 1685 cm⁻¹ |
| Vibrational Frequency | NO₂ asymmetric stretch | 1550 cm⁻¹ |
| Vibrational Frequency | NO₂ symmetric stretch | 1345 cm⁻¹ |
| UV-Vis Transition | λmax (π → π*) | 350 nm |
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. researchgate.netnih.gov Computational methods can predict the NLO response of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). nih.gov Molecules with significant NLO properties typically possess a large dipole moment and exhibit strong intramolecular charge transfer, often found in systems with electron-donating and electron-accepting groups connected by a π-conjugated system. nih.gov
This compound possesses strong electron-donating (methoxy) and electron-withdrawing (nitro, acetamide) groups attached to a π-system (the phenyl ring). This architecture suggests a potential for a significant NLO response. researchgate.net DFT calculations can provide quantitative values for the components of the polarizability and hyperpolarizability tensors. The magnitude of the total first hyperpolarizability (β₀) can be compared to that of known NLO materials like urea (B33335) to assess its potential. nih.gov A high calculated β₀ value would indicate that the molecule is a promising candidate for NLO applications. mdpi.comresearchgate.net
Molecular Dynamics (MD) Simulations
A comprehensive review of scientific literature and computational databases did not yield specific molecular dynamics (MD) simulation studies focused on this compound. Consequently, a detailed, evidence-based discussion of its specific dynamic behavior, conformational sampling, and the effects of solvents is not possible at this time.
Information regarding the dynamic behavior and conformational sampling of this compound from molecular dynamics simulations is not available in the reviewed scientific literature.
There are no specific studies available in the reviewed literature that detail the effects of different solvents on the molecular conformation and reactivity of this compound through MD simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies (excluding predictive results)
Quantitative Structure-Activity Relationship (QSAR) models are theoretical models that aim to establish a mathematical relationship between the chemical structure of a compound and a specific physical property or biological activity. toxicology.org The underlying principle is that structurally similar chemicals are likely to exhibit similar properties. toxicology.org These models are widely used in drug discovery, toxicology, and environmental risk assessment to predict the properties of new or untested compounds. nih.gov
To ensure the reliability and regulatory acceptance of QSAR models, the Organisation for Economic Co-operation and Development (OECD) has established a set of five validation principles. toxicology.orgeuropa.eu These principles provide a framework for developing, validating, and reporting QSAR models in a transparent and scientifically robust manner. europa.eu Adherence to these principles is crucial for a model to be considered valid for regulatory purposes, such as under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) legislation in Europe. europa.eumdpi.com The principles are: a defined endpoint, an unambiguous algorithm, a defined domain of applicability, appropriate measures of goodness-of-fit and predictivity, and a mechanistic interpretation where possible. europa.euscribd.comoup.com
The first two OECD principles emphasize clarity and transparency in the model's foundation.
Defined Endpoint: Every QSAR model must be associated with a clearly defined endpoint. scribd.com This endpoint is the specific property or activity that the model predicts, such as a particular biological activity, toxicity measure (e.g., skin sensitization), or physicochemical property. nih.govbasicmedicalkey.com The experimental protocol and conditions used to measure the endpoint data for the training set must be clearly identified to ensure data quality and consistency, as variability can lead to the development of erroneous models. basicmedicalkey.comnih.gov
Unambiguous Algorithm: The algorithm of a QSAR model must be clearly and transparently described. scribd.com This refers to the mathematical process or equation that connects the molecular descriptors (numerical representations of chemical structure) to the defined endpoint. europa.eu A transparent description allows for independent verification of the model's performance and enables others to reproduce the calculations. europa.eu This includes providing full details on the descriptors used to build the model. europa.eu
The third OECD principle, the defined domain of applicability (AD), is a critical component for assessing the reliability of a QSAR model's predictions. basicmedicalkey.comwikipedia.org
Defined Domain of Applicability (AD): The AD specifies the boundaries of the chemical, structural, or biological space for which the model is considered reliable. nih.govwikipedia.org Since QSAR models are developed using a limited set of training compounds, their predictive power is generally restricted to chemicals that are similar to those in the training set. mdpi.comresearchgate.net The AD defines this space. wikipedia.orgnih.gov Predictions for compounds that fall within the AD are considered interpolations and are deemed more reliable. mdpi.com Conversely, predictions for compounds lying outside the AD are extrapolations and are associated with higher uncertainty. mdpi.com Defining the AD is a mandatory requirement for a QSAR model to be considered valid for regulatory use. wikipedia.org
An article focusing solely on the theoretical and computational investigations of this compound, as outlined in the user's request, cannot be generated.
Extensive searches for specific Quantitative Structure-Activity Relationship (QSAR) analyses, molecular docking studies, chemical space analyses, and ligand-target interaction analyses for the compound "this compound" did not yield any relevant published research. The available scientific literature and computational chemistry databases lack specific data for this particular molecule corresponding to the requested sections:
Molecular Docking and Ligand-Target Interaction Analysis:No molecular docking studies involving this specific ligand have been published.
Identification of Key Interacting Residues and Functional Groups:Without docking studies, the key interacting residues and functional groups involved in potential binding events remain unidentified.
To fulfill the request for an article with detailed research findings and data tables, specific computational studies on this compound would need to be performed and published. As this information is not currently available, generating the requested content would require fabricating data, which is not feasible.
Due to a lack of available scientific data specifically pertaining to the biological and mechanistic aspects of this compound, this article cannot be generated at this time. Extensive searches have not yielded specific information on its molecular targets, enzyme inhibition, receptor binding, or effects on cellular pathways as required by the provided outline.
The existing research primarily focuses on the synthesis and structural characterization of related nitrated acetanilide (B955) compounds, which does not provide the necessary biological data to fulfill the detailed requirements of the requested article. Generating content on the mechanistic aspects of this compound without specific supporting research would be speculative and would not meet the standards of scientific accuracy.
Further experimental research is required to elucidate the biological activities and interaction mechanisms of this compound before a comprehensive article on these topics can be written.
Mechanistic Aspects of Biological Activity and Interactions of N 3,5 Dimethoxy 2 Nitrophenyl Acetamide
Cellular Pathway Modulation at a Molecular Level
Influence on Gene Expression Pathways
Currently, there is a lack of specific research detailing the influence of N-(3,5-dimethoxy-2-nitrophenyl)acetamide on particular gene expression pathways. However, studies on other nitroaromatic compounds suggest that such molecules can modulate gene expression, often as a consequence of cellular stress responses or specific interactions with regulatory proteins. For instance, some nitroaromatic compounds have been observed to induce genes involved in detoxification and antioxidant defense mechanisms as the cell attempts to metabolize the foreign substance and mitigate potential oxidative stress arising from the reduction of the nitro group.
It is plausible that this compound could influence signaling pathways sensitive to redox status. The intracellular reduction of the nitro group can lead to the formation of reactive nitrogen species, which are known to act as signaling molecules affecting various pathways, including those governed by transcription factors sensitive to oxidative stress. Without direct experimental evidence, any proposed influence on gene expression remains speculative and an area for future investigation.
Table 1: Potential Gene Expression Pathways Influenced by Nitroaromatic Compounds
| Pathway Category | Potential Effect | Underlying Mechanism |
| Oxidative Stress Response | Upregulation of antioxidant and detoxification genes | Generation of reactive nitrogen species during nitro group metabolism. |
| Inflammatory Pathways | Modulation of pro- or anti-inflammatory gene expression | Interaction with signaling cascades like NF-κB. |
| Cell Cycle Regulation | Potential for cell cycle arrest | DNA damage or cellular stress induced by metabolites. |
| Apoptosis | Induction of pro-apoptotic genes | Severe cellular damage or stress exceeding repair capacity. |
Note: This table is based on the activities of related nitroaromatic compounds and represents potential, not confirmed, effects of this compound.
Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding
The nitro group is a strong electron-withdrawing moiety and plays a crucial role in the molecule's electronic properties and its potential for biological activity. The position and presence of the nitro group can significantly influence molecular interactions.
Redox Cycling and Bioactivation: The nitro group can undergo enzymatic reduction in biological systems to form nitro radical anions, nitroso, and hydroxylamine (B1172632) intermediates. These reactive species can be key to the compound's mechanism of action, potentially leading to cellular damage or acting as signaling molecules. The reduction potential is a key determinant of this activity.
Molecular Recognition: The electron-deficient nature of the nitro-substituted phenyl ring can facilitate interactions with electron-rich regions of biological macromolecules, such as amino acid residues in proteins or nucleotide bases in DNA.
Positional Importance: The ortho-position of the nitro group relative to the acetamide (B32628) substituent can lead to steric and electronic effects that influence the conformation of the acetamide side chain, which in turn can affect binding to target molecules. The importance of substituent position has been noted in other classes of bioactive compounds, where it can significantly determine the biological activity profile. mdpi.com
The dimethoxy and acetamide groups are critical for defining the steric and electronic properties of the molecule, influencing its solubility, and providing points of interaction for molecular recognition.
Acetamide Moiety: The acetamide group provides a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These features are crucial for specific interactions with biological receptors, such as enzymes or transcription factors. The planarity and rotational freedom of the acetamide group relative to the phenyl ring are important for achieving an optimal binding conformation.
Table 2: Summary of Structure-Activity Relationship Insights
| Molecular Moiety | Key Structural Feature | Postulated Role in Biological Interaction |
| Nitro Group | Strong electron-withdrawing character; redox activity. | Bioactivation through reduction; interaction with electron-rich biological sites. |
| Dimethoxy Groups | Electron-donating; lipophilic character; hydrogen bond acceptors. | Modulation of electronic properties and membrane permeability; potential for hydrogen bonding. |
| Acetamide Moiety | Hydrogen bond donor and acceptor capabilities. | Specific molecular recognition and binding to biological targets. |
In Vitro Metabolic Transformations and Biological Fate (Research Context)
The metabolism of xenobiotics, including nitroaromatic compounds, generally proceeds through Phase I and Phase II reactions.
Phase I Metabolism: For nitroaromatic compounds, a key Phase I reaction is the reduction of the nitro group. This can be carried out by various nitroreductases, including cytochrome P450 enzymes, to form nitroso, hydroxylamino, and ultimately amino derivatives. These reduced metabolites are often more reactive than the parent compound. Oxidation of the aromatic ring or demethylation of the methoxy (B1213986) groups are also possible Phase I transformations.
Phase II Metabolism: The parent compound or its Phase I metabolites can undergo conjugation reactions to increase their water solubility and facilitate excretion. Common Phase II transformations for compounds with hydroxyl or amino groups (formed during Phase I metabolism) include glucuronidation and sulfation. For instance, studies on nitrophenols have shown that they are metabolized to glucuronide and sulfate (B86663) conjugates. cdc.gov
The biological fate of this compound in a research context would likely involve incubation with liver microsomes or hepatocytes to identify the metabolites formed. Such studies would elucidate the primary metabolic pathways and help to understand whether the compound is bioactivated to more reactive species or detoxified and eliminated.
Table 3: Anticipated In Vitro Metabolic Transformations
| Metabolic Phase | Type of Reaction | Potential Metabolites |
| Phase I | Nitro Reduction | N-(3,5-dimethoxy-2-aminophenyl)acetamide |
| O-Demethylation | Hydroxylated derivatives | |
| Aromatic Hydroxylation | Phenolic derivatives | |
| Phase II | Glucuronidation | Glucuronide conjugates of hydroxylated metabolites |
| Sulfation | Sulfate conjugates of hydroxylated metabolites |
Note: The metabolites listed are hypothetical and based on the known metabolism of similar compounds.
Advanced Analytical Strategies for N 3,5 Dimethoxy 2 Nitrophenyl Acetamide in Research Matrices
Chromatographic Separation Techniques
Chromatography is the cornerstone of analytical methodologies for N-(3,5-dimethoxy-2-nitrophenyl)acetamide, enabling its effective separation from starting materials, byproducts, and other matrix components. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most prominently used techniques, each offering distinct advantages in terms of resolution, speed, and scalability.
High-Performance Liquid Chromatography (HPLC) Method Developmentresearchgate.net
The development of a robust HPLC method is a multi-step process that involves the careful selection of a stationary phase and the meticulous optimization of the mobile phase to achieve the desired separation.
For the separation of this compound, which is a moderately polar compound, reverse-phase chromatography is the most common and effective approach.
Reverse-Phase (RP) Chromatography : C18 (octadecylsilane) columns are the workhorse for this application. The nonpolar nature of the C18 stationary phase provides excellent retention and separation of nitrophenyl acetamide (B32628) derivatives from more polar impurities. The selection of a specific C18 column often depends on factors such as particle size, pore size, and end-capping, which can influence peak shape and resolution.
Mixed-Mode Chromatography : In instances where complex mixtures containing compounds with a wide range of polarities are being analyzed, mixed-mode chromatography can offer unique selectivity. These columns possess both reverse-phase and ion-exchange characteristics, allowing for the simultaneous separation of neutral, acidic, and basic compounds. While not always necessary for routine analysis of this compound, it can be a valuable tool in metabolite identification studies.
Table 1: Comparison of Stationary Phases for this compound Analysis
| Stationary Phase | Principle of Separation | Advantages for this Compound | Typical Particle Size |
|---|---|---|---|
| C18 (Reverse-Phase) | Hydrophobic interactions | High retention, good peak shape, widely available. | 3 µm, 5 µm |
| Phenyl-Hexyl (Reverse-Phase) | Hydrophobic and π-π interactions | Enhanced selectivity for aromatic compounds. | 3 µm, 5 µm |
| Mixed-Mode (RP/Ion-Exchange) | Hydrophobic and electrostatic interactions | Versatile for complex matrices with diverse analytes. | 3 µm, 5 µm |
The composition of the mobile phase is a critical parameter that is fine-tuned to achieve optimal resolution and peak shape. For the reverse-phase separation of this compound, a binary solvent system is typically employed.
Solvent Composition : A mixture of an aqueous phase and an organic modifier is used. The most common organic modifier is acetonitrile (B52724) due to its low viscosity and UV transparency. Methanol can also be used, but acetonitrile often provides better peak shapes for nitroaromatic compounds. The ratio of the aqueous to the organic phase is adjusted to control the retention time of the analyte.
Additives : To improve peak symmetry and suppress the ionization of any acidic or basic functional groups, additives are often included in the mobile phase. For MS compatibility, volatile additives like formic acid (typically at a concentration of 0.1%) are preferred. Phosphoric acid can also be used for UV detection but is not suitable for mass spectrometry.
A typical starting point for method development would be a gradient elution from a high aqueous content to a high organic content to effectively elute all components of the mixture.
A significant advantage of a well-developed analytical HPLC method is its scalability to preparative chromatography for the isolation of pure this compound. This is crucial for obtaining sufficient quantities of the compound for further structural elucidation or biological testing. The process involves transitioning from an analytical-scale column (typically 4.6 mm internal diameter) to a larger preparative-scale column (e.g., 21.2 mm or 50 mm internal diameter). To maintain the separation quality, the flow rate is increased proportionally to the cross-sectional area of the column. The principles of stationary and mobile phase selection remain the same, though larger particle sizes (e.g., 5-10 µm) are often used in preparative columns to reduce backpressure.
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Speed and Efficiencyresearchgate.net
Ultra-performance liquid chromatography (UPLC) utilizes columns packed with sub-2 µm particles, which provides a significant increase in resolution, speed, and sensitivity compared to traditional HPLC. For the analysis of this compound, UPLC offers several advantages:
Increased Throughput : The smaller particle size allows for faster flow rates without a loss of efficiency, leading to significantly shorter run times. This is particularly beneficial for high-throughput screening applications.
Improved Resolution : The higher efficiency of UPLC columns results in sharper and narrower peaks, allowing for the separation of closely eluting impurities.
Enhanced Sensitivity : The sharper peaks lead to a higher signal-to-noise ratio, which improves the limit of detection and quantification.
The principles of stationary and mobile phase selection for UPLC are similar to those for HPLC, with C18 columns and acetonitrile/water mobile phases being the most common choice.
Mass Spectrometry (MS) Detection and Characterization
When coupled with liquid chromatography, mass spectrometry (MS) is a powerful tool for the detection and structural characterization of this compound. It provides molecular weight information and fragmentation patterns that can confirm the identity of the compound and help in the identification of unknown impurities or metabolites.
Electrospray ionization (ESI) is the most commonly used ionization technique for this type of analysis, as it is a soft ionization method that typically produces an intact molecular ion. The analysis can be performed in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ could be detected.
The high-resolution mass spectrometry (HRMS) capabilities of instruments like quadrupole time-of-flight (Q-TOF) analyzers allow for the determination of the elemental composition of the molecular ion and its fragments with high accuracy, further confirming the identity of this compound.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₂O₅ |
| Molecular Weight | 240.21 g/mol |
| [M+H]⁺ (Positive Ion Mode) | m/z 241.0768 |
| [M-H]⁻ (Negative Ion Mode) | m/z 239.0622 |
| Major Fragmentation Pathways | Loss of the acetyl group, loss of the nitro group, cleavage of the methoxy (B1213986) groups. |
In tandem mass spectrometry (MS/MS) experiments, the molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern. This pattern provides structural information and can be used for highly selective and sensitive quantification using techniques like multiple reaction monitoring (MRM).
Coupling with Chromatographic Systems (LC-MS/MS)
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a premier analytical tool for the analysis of polar, semi-volatile, and thermally labile compounds, making it ideally suited for this compound. chromatographyonline.comkuleuven.be This technique combines the powerful separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.
An LC-MS/MS method would typically involve a reversed-phase chromatographic separation on a C18 column. A gradient elution using a mobile phase consisting of water and an organic solvent (such as acetonitrile or methanol), often with a small amount of formic acid to facilitate protonation, would be optimized to achieve a sharp peak shape and adequate retention for the analyte. chromatographyonline.com
Following chromatographic separation, the analyte would be introduced into the mass spectrometer, most likely using an electrospray ionization (ESI) source, which is effective for polar molecules. chromatographyonline.com For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the standard. This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole, inducing fragmentation in the collision cell, and monitoring for a specific, high-abundance product ion in the third quadrupole. This process provides exceptional selectivity and sensitivity, minimizing interference from matrix components.
Table 1: Hypothetical LC-MS/MS Parameters for this compound Analysis This table presents typical parameters that would be optimized during method development. Actual values would be determined experimentally.
| Parameter | Setting | Purpose |
|---|---|---|
| LC System | ||
| Column | C18, e.g., 2.1 x 100 mm, 2.6 µm | Reversed-phase separation |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component |
| Flow Rate | 0.3 mL/min | To elute the compound |
| Injection Volume | 5 µL | Sample introduction |
| Column Temp | 40 °C | Ensure reproducible retention |
| MS/MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Generation of precursor ions |
| Precursor Ion | To be determined experimentally | Mass of the intact molecule |
| Product Ion(s) | To be determined experimentally | Specific fragment(s) for quantification/confirmation |
Fragmentation Pattern Analysis for Structural Confirmation
Tandem mass spectrometry (MS/MS) is crucial for the unambiguous structural confirmation of this compound. In this process, the protonated molecule (precursor ion) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions. The resulting fragmentation pattern serves as a chemical fingerprint, confirming the identity of the compound.
Based on the structure of this compound, several fragmentation pathways can be predicted, guided by established fragmentation rules for amides, aromatic nitro compounds, and ethers. libretexts.orgmiamioh.edu The molecular weight of the compound is approximately 240.21 g/mol . Key fragmentation events would likely include:
Loss of the acetyl group: Cleavage of the amide C-N bond could result in the loss of ketene (B1206846) (-42 Da).
Loss of a methoxy group: Cleavage could lead to the loss of a methyl radical (-15 Da) followed by carbon monoxide (-28 Da), or the loss of a methoxy radical (-31 Da).
Loss of the nitro group: The nitro group (-46 Da) could be lost.
The exact precursor-to-product ion transitions and their relative abundances would be determined by infusing a pure standard of the compound into the mass spectrometer and performing product ion scans.
Table 2: Predicted Fragmentation Pathways for [M+H]⁺ of this compound This table outlines plausible fragmentations for structural elucidation. The m/z values are theoretical and would need experimental verification.
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss (Da) | Proposed Identity of Loss |
|---|---|---|---|
| 241.1 | 199.1 | 42 | Ketene (CH₂CO) |
| 241.1 | 195.1 | 46 | Nitro group (NO₂) |
| 241.1 | 210.1 | 31 | Methoxy radical (•OCH₃) |
Spectroscopic Analytical Methods
Quantitative UV-Vis Spectroscopy in Solution
Quantitative analysis of this compound in solution can be achieved using UV-Vis spectroscopy, provided the sample matrix is simple and non-interfering. The presence of the nitrophenyl aromatic system, a strong chromophore, results in characteristic absorption bands in the ultraviolet-visible region of the electromagnetic spectrum. scielo.org.za
A quantitative method would be developed by first recording a full UV-Vis spectrum of a standard solution of the compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) to identify the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance at this wavelength is directly proportional to the concentration of the analyte. A calibration curve would be constructed by measuring the absorbance of several standard solutions of known concentrations. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Table 3: Example of a Calibration Data Set for UV-Vis Analysis This table is a template demonstrating how experimental data for a calibration curve would be presented.
| Standard Concentration (µg/mL) | Absorbance at λmax (AU) |
|---|---|
| 1.0 | Experimental Value |
| 2.5 | Experimental Value |
| 5.0 | Experimental Value |
| 10.0 | Experimental Value |
| 20.0 | Experimental Value |
| Correlation Coefficient (R²) | >0.99 |
Surface Enhanced Raman Spectroscopy (SERS) for Trace Analysis and Surface Interactions
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique capable of detecting analytes at very low concentrations, potentially down to the single-molecule level. internationaljournal.org.inhw.ac.uk It relies on the significant enhancement of the Raman scattering signal that occurs when a molecule is adsorbed onto or in close proximity to a nanostructured metallic surface, typically gold or silver. internationaljournal.org.in
For the analysis of this compound, a SERS approach would involve preparing a SERS-active substrate, such as colloidal silver or gold nanoparticles. The sample containing the analyte would be mixed with the nanoparticles to facilitate adsorption. Upon irradiation with a laser, the enhanced Raman spectrum would provide a detailed vibrational fingerprint of the molecule, allowing for its identification. hw.ac.uk
Furthermore, SERS can provide insights into the molecule's interaction with the metallic surface. Changes in the position and intensity of Raman bands corresponding to specific functional groups (e.g., the nitro group or the amide carbonyl) can indicate which parts of the molecule are interacting with the substrate and reveal information about the molecule's orientation on the surface.
Sample Preparation and Matrix Effects in Complex Research Systems
When analyzing this compound in complex research matrices such as plasma, urine, or environmental water samples using LC-MS/MS, matrix effects are a significant concern. nih.gov Matrix effects are the alteration of ionization efficiency (either suppression or enhancement) of the target analyte due to co-eluting compounds from the sample matrix. researchgate.netchromatographyonline.comnebiolab.com This can severely compromise the accuracy, precision, and sensitivity of the analysis.
Effective sample preparation is the most critical step to mitigate matrix effects. The goal is to remove as many interfering components as possible while efficiently recovering the analyte of interest. Common strategies include:
Protein Precipitation (PPT): A simple and rapid technique for biological fluids, where a solvent like acetonitrile is used to crash out proteins. However, it is relatively non-selective and may leave other matrix components like phospholipids.
Liquid-Liquid Extraction (LLE): This method separates the analyte from the matrix based on its differential solubility in two immiscible liquids. By carefully selecting the solvents and adjusting the pH, a cleaner extract can be obtained.
Solid-Phase Extraction (SPE): This is a highly effective and selective technique. A sample is passed through a sorbent bed that retains the analyte, while matrix interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. Various sorbent chemistries (e.g., reversed-phase, ion-exchange) can be chosen to specifically target this compound.
The choice of sample preparation technique depends on the nature of the matrix, the concentration of the analyte, and the required throughput. Evaluating the extent of matrix effects is a mandatory part of method validation and is often assessed by comparing the response of an analyte in a post-extraction spiked sample to its response in a neat solution.
Table 4: Common Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
Emerging Research Directions and Potential Applications in Chemical Science
N-(3,5-dimethoxy-2-nitrophenyl)acetamide as a Synthetic Intermediate
The strategic placement of reactive sites makes this compound a valuable intermediate in the construction of complex molecular architectures. Its utility stems from the ability to selectively modify its functional groups to build more elaborate structures.
In multistep organic synthesis, this compound serves as a foundational scaffold. The constituent parts of the molecule—the nitro group, the acetamide (B32628) linkage, and the activated aromatic ring—offer a suite of opportunities for chemical transformation.
Nitro Group Reduction: The nitro group can be readily reduced to an amine under various conditions (e.g., catalytic hydrogenation, metal-acid reduction). This transformation is fundamental, as it introduces a nucleophilic primary amine, which is a key functional group for forming amides, imines, and for participating in cyclization reactions to create nitrogen-containing heterocycles.
Amide Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to reveal a primary aniline (B41778). This deprotection step, often orthogonal to the nitro group reduction, provides another strategic handle for sequential synthetic operations.
Aromatic Ring Functionalization: The two methoxy (B1213986) groups strongly activate the phenyl ring, directing further electrophilic aromatic substitution to the C4 and C6 positions. This allows for the introduction of additional substituents, further elaborating the molecular framework.
The synthesis of related structures, such as N-(4-methoxy-2-nitrophenyl)acetamide, typically involves the acetylation of the corresponding nitroaniline with acetic anhydride (B1165640). nih.gov This highlights the accessibility of this class of compounds as starting points for more complex synthetic endeavors.
A significant application for intermediates like this compound is in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and functional materials. nih.govnih.gov The key transformation is the reduction of the nitro group to an amine. The resulting N-(2-amino-3,5-dimethoxyphenyl)acetamide contains ortho-disposed amino and acetamido groups. This 1,2-phenylenediamine arrangement is a classic precursor for building fused heterocyclic rings.
For instance, upon hydrolysis of the acetamide, the resulting 3,5-dimethoxy-1,2-phenylenediamine can be reacted with various electrophiles to construct important heterocyclic systems:
Benzimidazoles: Reaction with carboxylic acids or aldehydes.
Quinoxalines: Condensation with 1,2-dicarbonyl compounds.
Phenazines: Reaction with catechols or quinones.
The ability to generate these versatile diamine precursors makes this compound a valuable starting material for creating libraries of substituted heterocyclic compounds for biological screening and materials development. mdpi.com
Applications in Photochemistry and Materials Science
The presence of the 2-nitrophenyl group, particularly with electron-donating methoxy substituents, imparts significant photochemical activity to the molecule, making it a candidate for light-sensitive applications.
This compound belongs to the class of 2-nitrobenzyl compounds, which are among the most widely used photoremovable protecting groups (PPGs), often referred to as "caged" compounds. nih.govacs.orgwikipedia.org PPGs allow for spatial and temporal control over the release of an active molecule by using light as a traceless reagent. wikipedia.org
The mechanism of photodeprotection for 2-nitrobenzyl-based PPGs is a well-studied Norrish Type II reaction. wikipedia.org Upon absorption of UV light (typically in the 300-360 nm range), the excited nitro group abstracts a hydrogen atom from the benzylic position. This leads to the formation of a transient aci-nitro intermediate, which then rapidly rearranges to release the protected substrate and form a 2-nitrosobenzaldehyde byproduct. nih.gov
The inclusion of two methoxy groups on the phenyl ring (as in "nitroveratryl" derivatives) is a critical modification. acs.org These groups serve two main purposes:
They shift the absorption maximum to longer, less damaging wavelengths (near-UV). nih.gov
They often increase the quantum yield of the photorelease process, making the deprotection more efficient.
A closely related structure, the 3-(4,5-dimethoxy-2-nitrophenyl)-2-butyl (DMNPB) group, has been successfully employed as a PPG for caging carboxylic acids, including the neurotransmitter L-glutamate, allowing for its rapid, light-induced release. nih.gov By analogy, the N-(3,5-dimethoxy-2-nitrophenyl) group can function as a PPG for the acetamide nitrogen, enabling the photorelease of the parent amide or related amine-containing molecules.
Photochromism is the phenomenon of a light-induced reversible transformation of a chemical species between two forms that have different absorption spectra. The photochemical rearrangement that makes the 2-nitrophenyl group an effective PPG is, in essence, a photochromic process. The initial 2-nitrophenyl compound and the intermediate aci-nitro species have distinct absorption profiles. nih.gov This inherent property suggests that molecules like this compound could be incorporated as the active component in photochromic materials, such as smart windows, optical data storage, and molecular switches.
Furthermore, related aromatic amide structures have been investigated for their potential in optical devices due to their nonlinear optical (NLO) properties. researchgate.net The combination of a donor-pi-acceptor system within the this compound structure (with methoxy groups as donors and the nitro group as an acceptor) suggests it could exhibit NLO behavior, making it a candidate for further study and integration into advanced optical materials.
Green Chemistry Approaches to Synthesis and Transformation
Applying the principles of green chemistry to the synthesis and subsequent reactions of this compound is crucial for developing sustainable chemical processes. nih.govjddhs.com This involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency. jddhs.commdpi.com
Greener Synthesis: Traditional synthesis of nitroaromatics often involves harsh nitrating mixtures like nitric and sulfuric acids. Green approaches could explore solid acid catalysts or milder nitrating agents to reduce corrosive waste. The acetylation step could be performed under solvent-free conditions or by using catalysis to improve efficiency. mdpi.com
Catalytic Transformations: The reduction of the nitro group is a key transformation. Green chemistry strongly favors catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with molecular hydrogen. This method is highly atom-economical and avoids the use of stoichiometric metal reductants (e.g., Sn, Fe, Zn in acid) that generate large amounts of metallic waste.
Alternative Energy Sources: The use of microwave-assisted synthesis can significantly reduce reaction times and energy consumption for both the synthesis of the compound and its subsequent derivatization. mdpi.com
Sustainable Solvents: Replacing traditional volatile organic solvents (VOCs) with greener alternatives like water, bio-based solvents, or supercritical CO₂ can dramatically reduce the environmental impact of synthetic processes involving this intermediate. jddhs.com
By integrating these green chemistry principles, the lifecycle of this compound, from its synthesis to its application, can be made more environmentally benign, aligning with the modern imperatives of sustainable chemical manufacturing. nih.gov
Data Tables
Table 1: Summary of Potential Applications and Research Directions
| Area of Application | Specific Role of this compound | Key Enabling Features |
|---|---|---|
| Multistep Organic Synthesis | Versatile precursor and building block | Reducible nitro group, hydrolyzable amide, activated aromatic ring |
| Heterocyclic Chemistry | Precursor to 1,2-phenylenediamines for synthesis of benzimidazoles, quinoxalines, etc. | Ortho-disposed nitro and acetamide groups |
| Photochemistry | Photoremovable protecting group ("caged compound") for amines/amides | 2-nitrobenzyl core structure, methoxy groups for wavelength tuning |
| Materials Science | Component in photochromic systems and potential nonlinear optical (NLO) materials | Light-induced structural rearrangement, donor-acceptor electronic structure |
| Green Chemistry | Target for sustainable synthesis and transformation protocols | Amenable to catalytic reduction and microwave-assisted reactions |
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-(4-methoxy-2-nitrophenyl)acetamide |
| Acetic anhydride |
| N-(2-amino-3,5-dimethoxyphenyl)acetamide |
| 3,5-dimethoxy-1,2-phenylenediamine |
| Benzimidazole |
| Quinoxaline |
| Phenazine |
| 2-nitrosobenzaldehyde |
| 3-(4,5-dimethoxy-2-nitrophenyl)-2-butyl (DMNPB) |
| L-glutamate |
| Palladium on carbon (Pd/C) |
| Nitric acid |
| Sulfuric acid |
| Tin (Sn) |
| Iron (Fe) |
Computational Chemistry in Drug Discovery (Mechanistic and SAR-driven)
The application of computational methods is crucial for understanding the molecular mechanisms of drug action and for designing new molecules with improved properties. This approach can significantly reduce the time and cost associated with traditional drug development.
Ligand Design Based on Structure-Activity Relationships
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for understanding how the chemical structure of a compound influences its biological activity. By systematically modifying a molecule and assessing the impact on its function, chemists can develop models that predict the activity of novel compounds. This iterative process of design, synthesis, and testing is central to the optimization of lead candidates.
In a typical SAR-driven ligand design workflow, researchers would:
Identify a hit compound, such as this compound, from a screening campaign.
Synthesize a series of analogues with modifications to different parts of the molecule (e.g., the phenyl ring, methoxy groups, nitro group, or acetamide moiety).
Evaluate the biological activity of these analogues.
Use computational modeling to correlate structural features with activity, thereby building a predictive SAR model.
Interactive Table: Hypothetical SAR Data for this compound Analogues
Since no specific research data is available, the following table is a hypothetical representation of what SAR data for analogues of this compound might look like.
| Compound ID | R1 (Position 3) | R2 (Position 5) | R3 (Position 2) | R4 (Amide) | IC50 (µM) |
| Parent | OCH3 | OCH3 | NO2 | NHCOCH3 | Data N/A |
| Analogue 1 | OH | OCH3 | NO2 | NHCOCH3 | Data N/A |
| Analogue 2 | OCH3 | OH | NO2 | NHCOCH3 | Data N/A |
| Analogue 3 | OCH3 | OCH3 | NH2 | NHCOCH3 | Data N/A |
| Analogue 4 | OCH3 | OCH3 | NO2 | NHCHO | Data N/A |
Virtual Screening Methodologies for Novel Scaffolds
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This method is particularly useful for discovering novel chemical scaffolds that can serve as starting points for drug development.
There are two main approaches to virtual screening:
Structure-based virtual screening: This method requires the three-dimensional structure of the target protein. Ligands from a database are docked into the binding site of the protein, and their binding affinity is scored.
Ligand-based virtual screening: When the structure of the target is unknown, this approach uses the structure of known active ligands to identify other molecules with similar properties.
A virtual screening campaign to find novel scaffolds with potential activity similar to this compound would involve creating a 3D model of the compound and using it to search virtual libraries for molecules with similar shape and electrostatic properties.
Future Perspectives in Academia and Industrial Research
The future of drug discovery will likely see an even greater integration of computational and experimental techniques. Advances in artificial intelligence and machine learning are poised to further revolutionize the field, enabling more accurate predictions of compound activity and toxicity.
For a compound like this compound, future research could involve:
Target Identification: Utilizing computational methods to predict its potential biological targets.
In Silico ADMET Prediction: Assessing its absorption, distribution, metabolism, excretion, and toxicity properties computationally to guide further development.
De Novo Design: Using computational algorithms to design novel molecules based on the structural features of this compound.
Without specific research findings, the potential of this compound in these advanced computational frameworks remains a matter of speculation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3,5-dimethoxy-2-nitrophenyl)acetamide, and how do nitro/methoxy positioning influence reaction conditions?
- Methodological Answer : Synthesis typically involves sequential nitration and acetylation. For example:
Nitration : Introduce the nitro group at the ortho position of a dimethoxybenzene precursor under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).
Acetylation : React the nitrated intermediate with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to form the acetamide.
- Key Considerations : The electron-donating methoxy groups at 3,5-positions direct nitration to the 2-position. Steric hindrance from methoxy groups may require extended reaction times or elevated temperatures .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and acetamide carbonyl (δ ~170 ppm). Compare with structurally similar compounds like N-(3-nitrophenyl)acetamide .
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and nitro group absorption (~1520 cm⁻¹ and ~1350 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 269) and fragmentation patterns using high-resolution MS .
Q. What solvent systems are recommended for recrystallizing this compound to achieve high purity?
- Methodological Answer : Use polar aprotic solvents (e.g., DMF) or ethanol/water mixtures. Methoxy and nitro groups enhance solubility in acetone, but slow evaporation in ethyl acetate:hexane (1:3) yields well-defined crystals for X-ray analysis .
Advanced Research Questions
Q. How do 3,5-dimethoxy and 2-nitro substituents influence electronic properties and reactivity compared to structural isomers?
- Methodological Answer :
- Electronic Effects : The 3,5-dimethoxy groups donate electrons via resonance, stabilizing the aromatic ring, while the 2-nitro group withdraws electrons, creating a polarized system. This affects reactivity in electrophilic substitution (e.g., reduced nitration activity at meta positions) .
- Experimental Validation : Compare Hammett substituent constants (σ) and UV-Vis spectra with analogs (e.g., N-(2-nitrophenyl)acetamide) to quantify electronic effects .
Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental spectral data?
- Methodological Answer :
Validate Computational Models : Use higher-level theory (e.g., B3LYP/6-311+G(d,p)) and solvent correction for NMR/IR simulations.
Cross-Validate Experimentally : Perform X-ray crystallography to confirm bond lengths/angles (e.g., amide C-N bond ~1.33 Å) and compare with DFT-optimized geometries .
Check Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities distorting spectral data .
Q. How do steric effects from 3,5-dimethoxy groups affect amide rotational barriers?
- Methodological Answer :
- Dynamic NMR : Measure coalescence temperatures for acetamide N–C rotational barriers in DMSO-d₆. For example, barriers >10 kcal/mol indicate restricted rotation due to methoxy steric hindrance.
- X-ray Analysis : Compare torsion angles in crystal structures of analogs (e.g., N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide) to assess steric crowding .
Q. What are the implications of discrepancies in reported melting points or solubility?
- Methodological Answer :
- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect polymorphs. For example, a melting point range of 155–162°C (lit.) suggests potential polymorphic forms .
- Standardization : Use USP/EP protocols for solubility testing (e.g., shake-flask method in pH 7.4 buffer) to ensure reproducibility .
Q. How can researchers design experiments to probe nitro group reduction and its impact on bioactivity?
- Methodological Answer :
Catalytic Hydrogenation : Reduce the nitro group to amine using H₂/Pd-C in ethanol. Monitor progress via TLC (Rf shift).
Bioactivity Assays : Compare antimicrobial or enzyme inhibition activity of the reduced amine derivative with the parent compound. Reference analogs like N-(4-amino-3,5-dichlorophenyl)acetamide for structure-activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
